1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-one
Description
Properties
Molecular Formula |
C16H23BN2O3 |
|---|---|
Molecular Weight |
302.2 g/mol |
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-one |
InChI |
InChI=1S/C16H23BN2O3/c1-15(2)16(3,4)22-17(21-15)12-5-8-18-14(11-12)19-9-6-13(20)7-10-19/h5,8,11H,6-7,9-10H2,1-4H3 |
InChI Key |
PGXMDBGBEVOUTF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCC(=O)CC3 |
Origin of Product |
United States |
Preparation Methods
Method A: Direct Borylation of Pyridine Derivatives
- Reagents: Bis(pinacolato)diboron (B2Pin2), a palladium catalyst (e.g., Pd(dppf)Cl2), and a base such as potassium acetate.
- Procedure: The pyridine precursor undergoes a catalytic borylation under inert atmosphere, typically at elevated temperature (~80°C), leading to the formation of the boronate ester.
Pyridine derivative + B2Pin2 → 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- References: Similar procedures are documented in the literature for heterocyclic borylations, emphasizing the importance of controlled conditions to prevent over-borylation or side reactions (see,).
Method B: Transesterification or Boronate Ester Formation from Pyridine Halides
- Reagents: 4-Halopyridine (e.g., 4-iodopyridine), bis(pinacolato)diboron, palladium catalyst.
- Procedure: A cross-coupling reaction where the halogen is replaced by the boronate ester group via Suzuki coupling conditions.
Suzuki-Miyaura Coupling to Attach the Boronate to the Pyridin-2-yl Moiety
This step involves coupling the boronate ester with a suitable halogenated pyridinyl or aromatic precursor bearing the pyridin-2-yl group.
Method A: Standard Suzuki Coupling
- Reagents: Boronate ester (prepared above), halogenated pyridine derivative, Pd(PPh3)4 or Pd(dppf)Cl2 as catalyst, base such as potassium carbonate or sodium tert-butoxide.
- Solvent: A mixture of tetrahydrofuran (THF), ethanol, or aqueous buffer.
- Conditions: Reflux under inert atmosphere (argon or nitrogen), typically 80–100°C.
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine + 2-halogenated pyridine derivative → Coupled product
In-depth Example:
A typical synthesis involves coupling a 4-boronate pyridine with a 2-halogenated pyridine derivative, yielding the 2-pyridinyl derivative linked to the boronate group, as reported in.
Reaction Parameters:
| Parameter | Typical Range | Reference |
|---|---|---|
| Catalyst | Pd(dppf)Cl2 | , |
| Base | K2CO3 | , |
| Temperature | 80–100°C | , |
| Solvent | THF/H2O | , |
Functionalization of the Piperidin-4-one Core
The piperidin-4-one moiety can be synthesized via:
Method A: Cyclization Approach
Method B: Oxidation of Piperidine Derivatives
- Reagents: Piperidine derivatives, oxidizing agents such as potassium permanganate or chromium(VI) reagents.
- Procedure: Selective oxidation to form the ketone at the 4-position.
Coupling of the Boronate-Pyridine to the Piperidin-4-one
The final assembly involves cross-coupling of the boronate ester attached to the pyridinyl ring with the piperidin-4-one derivative, often via Suzuki-Miyaura conditions.
Optimized Conditions:
| Parameter | Typical Range | Source |
|---|---|---|
| Catalyst | Pd(dppf)Cl2 | , |
| Base | K2CO3 or Cs2CO3 | , |
| Solvent | Dioxane/H2O | , |
| Temperature | 80°C | , |
Notes on Purification and Characterization
- Purification: Silica gel chromatography with ethyl acetate/n-hexane mixtures.
- Characterization: NMR (1H, 13C), MS, and IR spectroscopy to confirm structure and purity.
Summary of Key Literature and Data Tables
Chemical Reactions Analysis
Types of Reactions
1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids or borates.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Piperidine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential as a drug candidate, particularly in the development of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-one involves its interaction with molecular targets through its boron-containing dioxaborolane ring. This ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The pyridine and piperidinone moieties contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings:
Boronic Ester Reactivity : All compounds share the tetramethyl dioxaborolane group, enabling cross-coupling reactions. However, the pyridine-based compounds (e.g., the target and its acetyl analog) exhibit higher stability in aqueous conditions compared to pyrazole derivatives, which may hydrolyze faster .
Substituent Effects :
- The piperidin-4-one group in the target compound offers a reactive ketone for further functionalization, unlike the acetyl group in CAS 741709-58-0, which is less versatile .
- Morpholine (CAS 1150561-72-0) enhances solubility but reduces metabolic stability due to the oxygen atom’s susceptibility to oxidation .
- Pyrazole analogs (e.g., CAS 1323919-64-7) provide planar rigidity, advantageous in kinase inhibitor design but may limit blood-brain barrier penetration .
Synthetic Utility : The target compound’s synthesis likely parallels methods for similar boronic esters, such as palladium-catalyzed borylation or condensation reactions, as seen in and .
Biological Activity
1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-one is a compound that integrates a piperidin-4-one structure with a boron-containing moiety. This combination has garnered interest due to its potential biological activities, particularly in medicinal chemistry and drug development. This article aims to summarize the biological activities associated with this compound, supported by diverse research findings and case studies.
- Molecular Formula : CHBNO
- Molecular Weight : 205.06 g/mol
- CAS Number : 181219-01-2
- InChI Key : NLTIETZTDSJANS-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the boron atom enhances the compound's ability to form stable complexes with biomolecules, potentially influencing enzymatic activities and cellular signaling pathways.
Antiviral Activity
Research has shown that derivatives of piperidin-4-one exhibit antiviral properties. For instance, carbohydrate derivatives modified from piperidin-4-one have demonstrated significant inhibitory effects against cytomegalovirus and other viral pathogens such as SARS-CoV-2 and avian influenza H5N1 . The specific mechanisms remain under investigation, but the structural modifications appear to enhance their efficacy.
Antibacterial Properties
Studies have indicated that compounds similar to this compound possess antibacterial activities. For example, piperidin derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections .
Antioxidant Activity
The antioxidant potential of piperidin derivatives has been explored in several studies. Compounds with similar structures have been evaluated for their ability to scavenge free radicals and exhibit protective effects against oxidative stress . This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Abdelshaheed et al. (2021) | Demonstrated antiviral activity against cytomegalovirus using piperidin derivatives. |
| Abu-Zaied et al. (2021) | Investigated novel pyrimidine thioglycosides for antiviral activity against SARS-CoV-2 and H5N1. |
| Cheng et al. (2011) | Reported selective inhibition of coactivator-associated arginine methyltransferase 1 by piperidin derivatives, highlighting their potential in cancer therapy. |
| Sarymzakova et al. (2024) | Evaluated various substituted piperidin derivatives for antioxidant and antibacterial activities, indicating promising results for future drug development. |
Q & A
Q. What are the established synthetic routes for 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-one?
The compound is synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronate ester moiety. Key steps include:
- Boronate ester formation : Reaction of a pyridine halide (e.g., 2-bromo-4-pyridinyl derivative) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) .
- Piperidin-4-one coupling : The boronate intermediate reacts with a piperidin-4-one derivative under Suzuki-Miyaura conditions (Pd catalyst, base like K₂CO₃, and solvent such as THF or dioxane).
- Purification : Column chromatography or recrystallization yields the final product.
Table 1 : Representative Synthetic Conditions
| Step | Reagents/Conditions | Key Reference |
|---|---|---|
| Boronate formation | B₂pin₂, Pd(dppf)Cl₂, KOAc, DMSO, 80°C | |
| Suzuki coupling | Piperidin-4-one, Pd(PPh₃)₄, K₂CO₃, THF, reflux |
Q. Which spectroscopic and crystallographic methods are effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) confirm structural integrity. The pyridine and piperidinone protons/resonances are diagnostic (e.g., pyridinyl H: δ 8.5–9.0 ppm; ketone C=O: ~205 ppm) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines single-crystal structures, resolving bond angles and torsional strain in the boronate-pyridine-piperidinone system .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (expected [M+H]⁺: ~317.2 g/mol).
Q. What are the primary applications of this compound in organic synthesis?
- Cross-coupling reactions : The boronate ester enables Suzuki-Miyaura couplings to construct biaryl or heteroaryl systems for drug intermediates .
- Boron-directed functionalization : The tetramethyl dioxaborolane group facilitates regioselective substitutions (e.g., halogenation, hydroxylation) .
- Coordination chemistry : The pyridine nitrogen and boronate oxygen can act as ligands for transition metals (e.g., Pd, Cu) in catalytic systems .
Q. What safety precautions are recommended for handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of fine particles (respiratory irritation risk) .
- Skin/eye protection : Wear nitrile gloves and goggles; rinse immediately with water upon contact .
- Storage : Keep in a dry, inert atmosphere (argon) at 2–8°C to prevent boronate hydrolysis .
Advanced Research Questions
Q. How do variations in catalytic systems affect Suzuki-Miyaura reaction efficiency with this compound?
- Catalyst choice : Pd(PPh₃)₄ offers higher yields (~85%) compared to Pd(OAc)₂ (~70%) due to better stabilization of the oxidative addition intermediate .
- Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate transmetallation but may increase side reactions; THF balances rate and selectivity .
- Additives : Ligands like SPhos improve turnover in electron-deficient aryl coupling partners .
Q. How can contradictions in reported reaction yields or byproduct formation be resolved?
- Parameter standardization : Compare substrate ratios (e.g., 1:1.2 boronate:halide), temperature (reflux vs. 80°C), and base strength (K₃PO₄ vs. K₂CO₃) .
- Byproduct analysis : Use LC-MS to identify impurities (e.g., deboronation products or homocoupling adducts) and adjust stoichiometry or catalyst loading .
Q. How can X-ray crystallography and computational modeling integrate to study structural dynamics?
- SHELX refinement : Resolve static crystal structures (bond lengths: B-O ~1.36 Å; C-B ~1.58 Å) .
- DFT calculations : Predict torsional flexibility between pyridine and piperidinone rings (e.g., dihedral angles ~30°) using software like Gaussian .
- Molecular dynamics (PHENIX) : Simulate solvent interactions or thermal stability of the boronate group .
Q. What role does the boronate moiety play in reactivity under varying pH conditions?
- Acidic conditions : Protolysis of the B-O bond leads to boronic acid formation, reducing coupling efficiency .
- Basic conditions : Stabilizes the boronate anion, enhancing transmetallation in Suzuki reactions (optimal pH 9–10) .
- Hydrolytic stability : Kinetic studies (¹¹B NMR) show decomposition t₁/₂ >24 hrs in neutral aqueous buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
